2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol
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Overview
Description
2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolothiadiazine derivatives, including 2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol, typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various aldehydes or ketones under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is usually carried out in ethanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl group or the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol involves its interaction with various molecular targets and pathways. The compound’s ability to donate and accept hydrogen bonds allows it to interact specifically with different target receptors, leading to its diverse pharmacological activities . For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Phenol, 2,6-dimethoxy-: A simpler compound with similar functional groups but lacking the triazolothiadiazine moiety.
Phenol, 2,6-dimethoxy-4-(2-propenyl)-: Another related compound with an allyl group instead of the triazolothiadiazine moiety.
Uniqueness
2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol is unique due to its combination of the triazolothiadiazine core with the phenolic and methoxy functional groups
Properties
Molecular Formula |
C19H18N6O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C19H18N6O3S/c1-27-15-8-12(9-16(28-2)17(15)26)10-20-21-18-22-23-19-25(18)24-14(11-29-19)13-6-4-3-5-7-13/h3-10,26H,11H2,1-2H3,(H,21,22)/b20-10+ |
InChI Key |
IKKAQPFXZAHNFD-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC2=NN=C3N2N=C(CS3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC2=NN=C3N2N=C(CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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